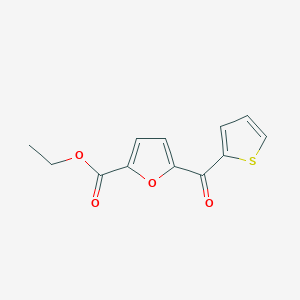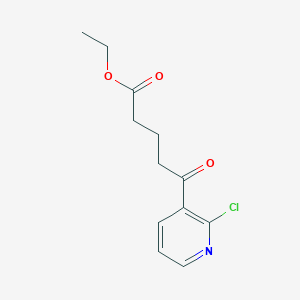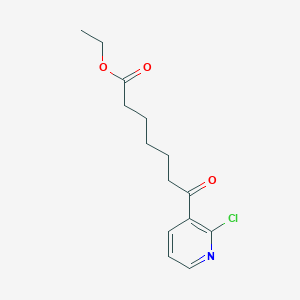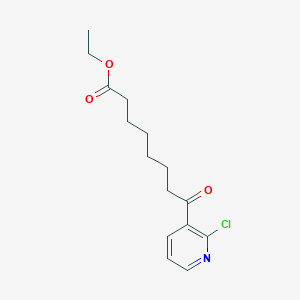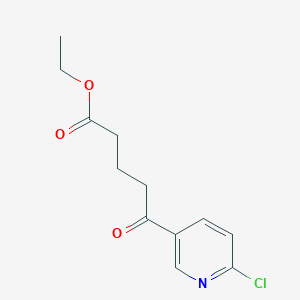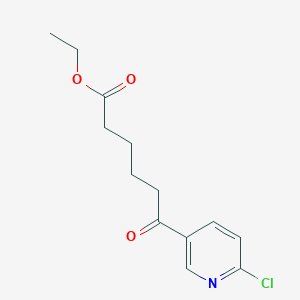
(2-Cyclohexyl)ethyl 2-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Cyclohexyl)ethyl 2-pyridyl ketone” is a chemical compound with the IUPAC name 3-cyclohexyl-1-pyridin-2-ylpropan-1-one . It has a molecular formula of C14H19NO .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, can be achieved through a practical method involving continuous flow . In this process, 2-lithiopyridine, formed by a Br/Li exchange, reacts with commercially available esters to produce 2-pyridyl ketones . This method is applicable to a variety of esters and has been used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate .Molecular Structure Analysis
The molecular structure of “(2-Cyclohexyl)ethyl 2-pyridyl ketone” consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 217.307 Da, and the monoisotopic mass is 217.146667 Da .Chemical Reactions Analysis
The chemical reactions involving 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, are crucial in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
2-Pyridyl ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, widely appear in bioactive molecules and natural products . They are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry .
2. Precursors for Chiral 2-Pyridine Alky/Aryl Alcohols 2-Pyridyl ketones are employed as precursors for chiral 2-pyridine alky/aryl alcohols . These alcohols are important in the field of organic chemistry and medicinal chemistry .
Precursors for 2-Aminoalkyl Pyridine Ligands
Another application of 2-pyridyl ketones is their use as precursors for 2-aminoalkyl pyridine ligands . These ligands are used in asymmetric catalysis, a key process in the synthesis of many pharmaceuticals .
4. Synthesis of TGF-β Type 1 Receptor Inhibitor LY580276 Intermediate The 2-pyridyl ketone has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate . This indicates its potential application in the development of therapeutic agents .
Rapid Synthesis in Continuous Flow
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . This protocol functions broadly on a variety of esters and is rapid, reliable, and cost-efficient .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 2-Pyridyl ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, can be used in this reaction .
Mecanismo De Acción
Target of Action
Ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, can react with a variety of nucleophiles. The carbonyl carbon in the ketone is electrophilic and can be targeted by nucleophiles in various reactions .
Mode of Action
In the presence of a nucleophile, the carbonyl group of (2-Cyclohexyl)ethyl 2-pyridyl ketone can undergo addition reactions. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate .
Biochemical Pathways
Ketones can participate in many biochemical pathways. For instance, they can undergo oxidation reactions to form carboxylic acids . .
Result of Action
The result of (2-Cyclohexyl)ethyl 2-pyridyl ketone’s action would depend on the specific reaction it undergoes and the biological context in which the reaction occurs. For instance, if it undergoes an oxidation reaction, the product would be a carboxylic acid .
Action Environment
The action, efficacy, and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and temperature .
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, could involve their use in the synthesis of bioactive molecules and natural products . They could also be used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
Propiedades
IUPAC Name |
3-cyclohexyl-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOWTBUUMGMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641990 |
Source


|
| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexyl)ethyl 2-pyridyl ketone | |
CAS RN |
898779-60-7 |
Source


|
| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
